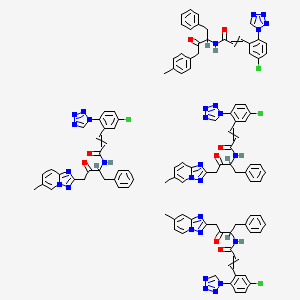
Cephalosporinase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalosporinase is a type of β-lactamase enzyme that hydrolyzes cephalosporins, a class of β-lactam antibiotics. These enzymes are produced by certain bacteria and confer resistance to cephalosporin antibiotics by breaking down the β-lactam ring, rendering the antibiotic ineffective .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cephalosporinase enzymes are typically produced by bacteria through natural biosynthetic pathways. The genes encoding these enzymes can be cloned and expressed in suitable bacterial hosts for large-scale production. The production process involves culturing the bacteria in nutrient-rich media under controlled conditions to induce the expression of this compound .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered bacterial strains. The fermentation is carried out in bioreactors where parameters such as temperature, pH, and oxygen levels are carefully monitored. After fermentation, the enzyme is purified using techniques like chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Cephalosporinase primarily catalyzes the hydrolysis of the β-lactam ring in cephalosporins. This reaction involves the addition of a water molecule to the β-lactam ring, leading to its cleavage and the formation of an inactive product .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as physiological pH and temperature. The enzyme requires the presence of water as a reactant and does not require any additional cofactors .
Major Products Formed
The major product formed from the hydrolysis of cephalosporins by this compound is an inactive compound that lacks the antibacterial activity of the parent cephalosporin .
Wissenschaftliche Forschungsanwendungen
Cephalosporinase enzymes have several important applications in scientific research:
Antibiotic Resistance Studies: this compound is used to study mechanisms of antibiotic resistance in bacteria.
Clinical Diagnostics: The presence of this compound in clinical isolates can be used as a diagnostic marker for antibiotic resistance, helping clinicians choose appropriate treatments for bacterial infections.
Wirkmechanismus
Cephalosporinase exerts its effects by hydrolyzing the β-lactam ring of cephalosporin antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the β-lactam ring, rendering the antibiotic inactive. The molecular targets of this compound are the β-lactam rings present in cephalosporin antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillinase: Another type of β-lactamase that hydrolyzes penicillins.
Carbapenemase: A β-lactamase that hydrolyzes carbapenems.
Extended-Spectrum β-Lactamases (ESBLs): Enzymes that hydrolyze a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and aztreonam.
Uniqueness
Cephalosporinase is unique in its specificity for cephalosporins. While other β-lactamases can hydrolyze multiple types of β-lactam antibiotics, this compound primarily targets cephalosporins, making it a critical factor in cephalosporin resistance .
Eigenschaften
CAS-Nummer |
9012-26-4 |
|---|---|
Molekularformel |
C108H93Cl4N29O8 |
Molekulargewicht |
2066.9 g/mol |
IUPAC-Name |
3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |
InChI |
InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |
InChI-Schlüssel |
ZSJYLJDUCRBLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)
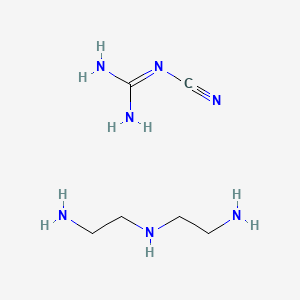

![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)
![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
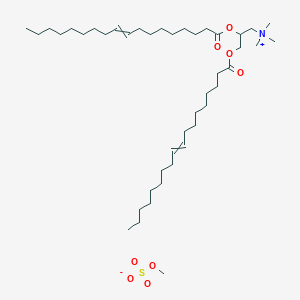
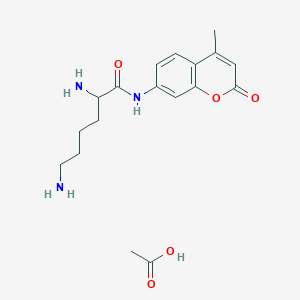
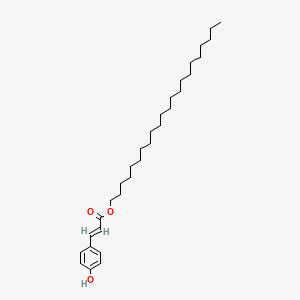
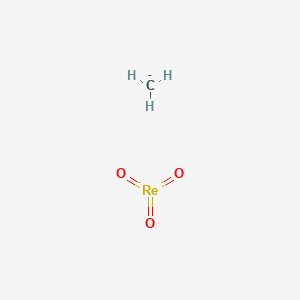
![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
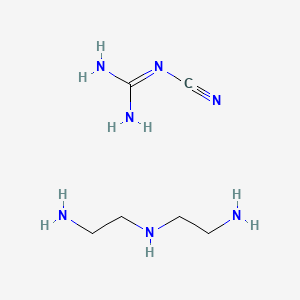
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
